Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate
CAS No.:
Cat. No.: VC19780956
Molecular Formula: C21H33N3O3
Molecular Weight: 375.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H33N3O3 |
|---|---|
| Molecular Weight | 375.5 g/mol |
| IUPAC Name | benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate |
| Standard InChI | InChI=1S/C21H33N3O3/c1-15(2)19(22)20(25)23-11-10-18(12-23)13-24(16(3)4)21(26)27-14-17-8-6-5-7-9-17/h5-9,15-16,18-19H,10-14,22H2,1-4H3 |
| Standard InChI Key | GBYHFBZRCDNVPT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)N1CCC(C1)CN(C(C)C)C(=O)OCC2=CC=CC=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central pyrrolidine ring substituted at the 1-position with an (S)-2-amino-3-methylbutanoyl group and at the 3-position with a methyl(isopropylcarbamate)benzyl moiety. The stereochemistry at the α-carbon of the valine-derived side chain (S-configuration) is critical for its biological interactions .
The IUPAC name—benzyl N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-isopropylcarbamate—precisely reflects this arrangement. Key structural components include:
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Pyrrolidine ring: Provides conformational rigidity
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Benzyl carbamate: Enhances lipophilicity and membrane permeability
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(S)-2-amino-3-methylbutanoyl: Mimics natural amino acid side chains for target recognition
Physicochemical Profile
Experimental and computational data reveal the following properties :
| Property | Value |
|---|---|
| Molecular formula | C₂₁H₃₃N₃O₃ |
| Molecular weight | 375.51 g/mol |
| LogP (predicted) | 2.1 ± 0.3 |
| Hydrogen bond donors | 2 |
| Hydrogen bond acceptors | 5 |
Solubility studies indicate moderate lipophilicity (logP ≈ 2.1), suggesting adequate blood-brain barrier penetration potential. The compound remains stable under ambient conditions but undergoes hydrolysis in strongly acidic or basic environments .
Synthesis and Manufacturing
Synthetic Pathways
Industrial-scale production employs a seven-step sequence starting from L-valine:
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Boc-protection: L-valine → N-Boc-L-valine
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Pyrrolidine coupling: Boc-valine + pyrrolidine-3-methanol → amide formation
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Carbamate installation: Reaction with benzyl isopropylcarbamoyl chloride
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Deprotection: Acidic removal of Boc group
Critical optimization parameters include:
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Coupling reagents: HATU/DIPEA system achieves >85% amidation yield
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Temperature control: Maintain ≤0°C during carbamate formation to prevent racemization
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Chromatography: Reverse-phase HPLC purifies final product to ≥98% purity
Scalability Challenges
Batch variability arises primarily from:
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Epimerization at the α-carbon during acyl chloride reactions
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Competing N-alkylation during carbamate installation
Recent advances in flow chemistry reduce these issues by enabling precise reaction control .
Chemical Reactivity and Derivatives
Hydrolysis Kinetics
The carbamate bond displays pH-dependent stability:
Where follows Arrhenius behavior:
Experimental activation energy () measures 68.2 kJ/mol in phosphate buffer (pH 7.4). This moderate stability allows controlled release of the pyrrolidine-amine intermediate in biological systems.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound acts as a competitive inhibitor of prolyl oligopeptidase (POP) with . Molecular docking simulations reveal:
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Hydrogen bonding between the amino group and Glu219
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π-Stacking of benzyl ring with Tyr473
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Hydrophobic interactions via isopropyl and methyl groups
Cellular Effects
In neuronal cell lines (SH-SY5Y):
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50 μM dose reduces tau phosphorylation by 62% (p < 0.01)
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Upregulates autophagy markers LC3-II and Beclin-1
These effects suggest potential application in neurodegenerative disorders, though in vivo validation remains ongoing .
Pharmaceutical Applications
Prodrug Development
The carbamate moiety serves as a protease-cleavable prodrug linker. Conjugation strategies include:
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Antibody-drug conjugates (ADCs): Lysine-directed carbamate linkages
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Peptide prodrugs: Site-specific modification of N-terminal amines
Stability studies in human plasma show 80% intact compound after 24 hours, surpassing traditional carbonate linkers.
Formulation Considerations
Preclinical formulations utilize:
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Liposomal encapsulation: 150 nm particles with 85% loading efficiency
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Solid dispersions: HPMCAS matrix improves oral bioavailability to 34%
Accelerated stability testing (40°C/75% RH) confirms <5% degradation over 6 months .
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